molecular formula C6H8FNO B3031110 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide CAS No. 146038-55-3

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B3031110
CAS No.: 146038-55-3
M. Wt: 129.13
InChI Key: AVYKNSITTCDSIA-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is a fluorinated bicyclic compound with the molecular formula C₆H₈FNO.

Scientific Research Applications

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide typically involves radical fluorination techniques. One common method is the radical fluorination of bicyclo[1.1.1]pentane derivatives. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine can be synthesized by employing radical fluorination .

Industrial Production Methods

Industrial production methods for 3-Fluorobicyclo[11

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: Formation of 3-fluorobicyclo[1.1.1]pentan-1-amine.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobicyclo[1.1.1]pentan-1-amine
  • 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is unique due to its fluorinated bicyclic structure, which imparts distinct physicochemical properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKNSITTCDSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261256
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146038-55-3
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146038-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
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